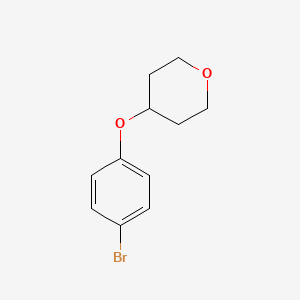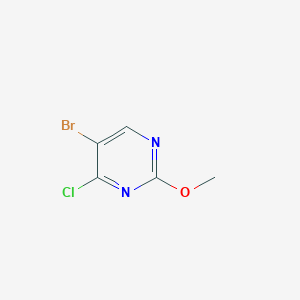
4-(4-Bromophenoxy)tetrahydro-2H-pyran
Übersicht
Beschreibung
“4-(4-Bromophenoxy)tetrahydro-2H-pyran” is a chemical compound with the CAS Number: 215453-84-2 and Linear Formula: C11H13BrO2 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of “4-(4-Bromophenoxy)tetrahydro-2H-pyran” is C11H13BrO2 . The InChI code is 1S/C11H13BrO2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11H,5-8H2 . The molecular weight is 257.12 g/mol .Physical And Chemical Properties Analysis
“4-(4-Bromophenoxy)tetrahydro-2H-pyran” is a solid at room temperature . It has a molecular weight of 257.12 g/mol . The compound has a topological polar surface area of 18.5 Ų .Wissenschaftliche Forschungsanwendungen
- Summary of Application : “4-(4-Bromophenoxy)tetrahydro-2H-pyran” is used as a pharmaceutical intermediate . This means it is used in the production of pharmaceuticals.
- Methods of Application : While the exact methods of application can vary depending on the specific pharmaceutical being produced, it typically involves chemical reactions under controlled conditions. The compound can be used to produce 4-bromo-phenol at a temperature of 20°C .
- Results or Outcomes : The outcomes of using this compound as an intermediate can vary greatly depending on the specific pharmaceutical being produced. However, the use of this compound can help facilitate the production of these pharmaceuticals .
- Summary of Application : This compound is a halogenated heterocycle that is used as a building block in organic synthesis .
- Methods of Application : It may be used as a starting material in the synthesis of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide .
- Results or Outcomes : The use of this compound in organic synthesis can lead to the production of various other compounds, depending on the specific reactions and conditions used .
Pharmaceutical Intermediate
Organic Synthesis
- Summary of Application : The 2H-pyran ring, which is a part of the “4-(4-Bromophenoxy)tetrahydro-2H-pyran” structure, is a key intermediate in the construction of many natural products .
- Methods of Application : The specific methods of application can vary greatly depending on the natural product being synthesized. However, it often involves complex organic synthesis procedures .
- Results or Outcomes : The outcomes can vary greatly depending on the specific natural product being synthesized. However, the use of this compound can facilitate the synthesis of these natural products .
- Summary of Application : “4-(4-Bromophenoxy)tetrahydro-2H-pyran” is used in the production of safety data sheets .
- Methods of Application : The compound’s properties are analyzed and documented in a safety data sheet, which provides information about handling, storage, and emergency measures in case of an accident .
- Results or Outcomes : The production of a safety data sheet for this compound helps ensure safe handling and use of the compound in various applications .
Natural Product Synthesis
Safety Data Sheet Production
- Summary of Application : “4-(4-Bromophenoxy)tetrahydro-2H-pyran” can be used to produce 4-bromo-phenol .
- Methods of Application : The production process involves a reaction that occurs at a temperature of 20°C .
- Results or Outcomes : The outcome of this application is the production of 4-bromo-phenol, which has its own set of uses in various industries .
- Summary of Application : This compound may be used as a starting material in the synthesis of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide .
- Methods of Application : The specific methods of application can vary greatly depending on the specific reactions and conditions used .
- Results or Outcomes : The outcomes can vary greatly depending on the specific reactions and conditions used .
Production of 4-Bromo-Phenol
Synthesis of 2-(4-Lithiophenoxy)-Tetrahydro-2H-Pyran and 4-(Tetrahydropyranyloxymethyl)Phenyl Magnesium Bromide
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(4-bromophenoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYXVTLWTKYPLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584169 | |
| Record name | 4-(4-Bromophenoxy)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenoxy)tetrahydro-2H-pyran | |
CAS RN |
215453-84-2 | |
| Record name | 4-(4-Bromophenoxy)tetrahydro-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215453-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Bromophenoxy)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)
![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)







